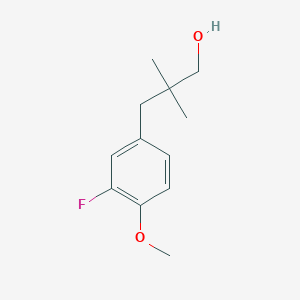

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

Beschreibung

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 1267668-35-8) is a fluorinated aromatic alcohol characterized by a 3-fluoro-4-methoxyphenyl substituent attached to a 2,2-dimethylpropan-1-ol backbone. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 212.26 g/mol . The compound has been listed as discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis, regulatory compliance, or commercial demand .

Eigenschaften

Molekularformel |

C12H17FO2 |

|---|---|

Molekulargewicht |

212.26 g/mol |

IUPAC-Name |

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3 |

InChI-Schlüssel |

UQCJAZUOAVSDBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=CC(=C(C=C1)OC)F)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Secondary alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Chalcone Derivatives

- Compound : (E)-1-(3-Fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one .

- Structural Differences : Contains a conjugated α,β-unsaturated ketone (prop-2-en-1-one) instead of the propan-1-ol backbone.

- Synthesis: Base-catalyzed condensation (LiOH in methanol, 90% yield) .

- Key Properties: The enone system enables π-π interactions, making chalcones relevant in medicinal chemistry (e.g., anticancer, anti-inflammatory activities).

2.2. Ammonium Ylide Precursors

- Compound : (E)-3-(3-Fluoro-4-methoxyphenyl)-N,N-dimethylprop-2-en-1-ammonium bromide .

- Structural Differences : Features a quaternary ammonium group and a double bond, unlike the saturated propan-1-ol structure.

- Synthesis : Reaction with p-nitrophenyl bromoacetate in MeCN (93% yield) .

- Key Properties : The ammonium group enhances solubility in polar solvents and enables use in asymmetric catalysis. The target compound’s alcohol group may limit such applications but improve stability.

2.3. Bromophenoxy Analogs

- Compounds: 3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol (83% yield) . 3-(2-Bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol (96% yield) .

- Structural Differences: Bromophenoxy substituents replace the fluoro-methoxyphenyl group.

- Synthesis : K₂CO₃-mediated nucleophilic substitution in DMF .

- Key Properties : Bromine’s bulkiness and electronegativity may alter steric hindrance and lipophilicity compared to fluorine. These analogs demonstrate high synthetic yields, suggesting the target compound’s synthesis could be optimized similarly.

2.4. Tolyl-Substituted Analogs

- Compound : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .

- Structural Differences: A non-fluorinated tolyl group replaces the fluoro-methoxyphenyl moiety.

- Applications : Regulated by IFRA for use in fragrances (≤12% in certain categories) .

2.5. Methyl-Substituted Variants

- Compound : 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) .

- Structural Differences : A single methyl group at the 2-position vs. dimethyl groups in the target compound.

- Key Properties : Reduced steric hindrance (MW: 198.24 vs. 212.26) may increase bioavailability but decrease stability.

Data Comparison Table

Key Findings and Implications

The 2,2-dimethylpropan-1-ol backbone contributes to steric hindrance, which may limit enzymatic degradation but reduce solubility .

Synthesis Optimization: High yields (83–96%) in bromophenoxy analogs suggest that nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) could be applied to the target compound .

Potential Applications: Fluorinated alcohols are understudied in fragrance contexts but may offer unique stability and scent profiles. In pharmaceuticals, the dimethyl group could improve metabolic stability compared to methyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.